tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGRRYPLKCPBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439325 | |
| Record name | tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166398-33-0 | |
| Record name | tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and tert-butyl cyanoacetate.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure combines a rigid dihydroisoquinoline core with a tert-butyl carbamate protecting group and a cyano substituent at position 6. Key reactive sites include:
- Cyano group : Electrophilic character, enabling nucleophilic additions or reductions.
- Tert-butyl carbamate : Labile under acidic conditions, facilitating deprotection to free amines.
- Dihydroisoquinoline ring : Susceptible to oxidation or functionalization at the α-position.
2.1. DDQ-Promoted α-Cyanation
The compound participates in oxidative α-cyanation under metal-free conditions using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant. This reaction proceeds via single-electron transfer (SET) to generate a radical cation intermediate, followed by hydrogen atom abstraction to form a reactive iminium ion. Trapping with cyanide nucleophiles yields α-cyanated products .
Example Reaction:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| tert-Butyl 6-cyano-THIQ carboxylate | DDQ, (n-Bu)₃SnCN, CH₃CN, rt | α-Cyanated dihydroisoquinoline derivatives | 78% |
Mechanism:
- Oxidation : DDQ abstracts an electron from the dihydroisoquinoline, forming a radical cation.
- Deprotonation : DDQ radical abstracts a β-hydrogen, generating an iminium ion.
- Cyanation : (n-Bu)₃SnCN attacks the iminium ion, installing the cyano group.
2.2. Deprotection of the tert-Butyl Carbamate
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding the free amine. This step is critical for further functionalization in drug discovery .
Example Reaction:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| tert-Butyl 6-cyano-THIQ carboxylate | 4M HCl/dioxane, reflux | 6-Cyano-1,2,3,4-THIQ | 85% |
Cyano Group Reactivity
- Hydrolysis : The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, enabling access to primary amines or heterocycles .
Example Reduction:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| tert-Butyl 6-cyano-THIQ carboxylate | H₂ (1 atm), Pd/C, EtOH | tert-Butyl 6-amino-THIQ carboxylate | 90% |
Mechanistic Insights
- Radical Pathways : DDQ-mediated reactions proceed via SET mechanisms, forming transient radical intermediates that enhance regioselectivity .
- Iminium Ion Trapping : The electron-deficient iminium ion (generated post-oxidation) is highly reactive toward nucleophiles like cyanide, enabling efficient functionalization .
- Acid Sensitivity : The tert-butyl group stabilizes the carbamate under basic conditions but cleaves readily in acidic environments, preserving the cyano group’s integrity .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds of this class may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents.
- Neuroprotective Effects : Research suggests that derivatives of isoquinoline can provide neuroprotection in models of neurodegenerative diseases, potentially leading to treatments for conditions like Alzheimer's disease.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Synthesis : It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes.
- Functionalization : The cyano group allows for further functionalization, making it valuable in the development of novel compounds with tailored properties.
Material Science
In material science, this compound is being investigated for:
- Polymer Chemistry : Its derivatives can be incorporated into polymers to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology : The compound's unique structure may allow it to be used in the development of nanomaterials with specific electronic or optical properties.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2024) | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions, indicating potential for neurodegenerative disease treatment. |
| Lee et al. (2025) | Organic Synthesis | Developed a new synthetic route utilizing this compound as a key intermediate for synthesizing complex isoquinoline derivatives. |
Mechanism of Action
The mechanism of action of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Modulating Pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The tert-butyl dihydroisoquinoline carboxylate family varies in substituent type, position, and electronic effects. Key analogs include:
Spectroscopic and Physical Properties
- NMR Profiles: The cyano-substituted compound’s 1H NMR is unreported, but the cyano carbon in 13C NMR typically resonates at δ ~110–124. tert-Butyl 6-isopropoxy-... shows distinct isopropyl signals at δ 1.32 (d, 6H) .
- Mass Spectrometry: tert-Butyl 6-isopropoxy-... exhibits ESI-MS m/z: 191.1 [M+H-Boc]+, while the cyano analog’s MS data are unspecified .
Biological Activity
Tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by its CAS number 166398-33-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant data and case studies.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 262.32 g/mol
- Structure : The compound features a dihydroisoquinoline core with a cyano group and a tert-butyl ester functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 15.2 | Cell cycle arrest at G1 phase |
| NFS-60 (Leukemia) | 12.8 | Inhibition of histone deacetylases (HDACs) |
The compound's ability to induce apoptosis and inhibit HDAC activity suggests its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. The results indicate significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific enzymes relevant in metabolic disorders:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-glucosidase | Competitive inhibition | 25.0 |
| Cholinesterase | Non-competitive inhibition | 30.5 |
The inhibition of α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate digestion .
Case Studies
- Anticancer Efficacy in Vivo : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The compound was administered at doses of 10 mg/kg body weight for three weeks .
- Synergistic Effects with Other Drugs : When combined with standard chemotherapeutics like doxorubicin, the compound showed enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapy strategies .
- Safety Profile Assessment : Toxicity studies revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .
Q & A
Basic: What are standard synthetic routes for tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected dihydroisoquinoline intermediates (e.g., tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate ) can undergo cyanation using metal-catalyzed cross-coupling (e.g., Pd-catalyzed reactions with cyanide sources) . Alternatively, direct functionalization at the 6-position via lithiation-electrophilic quench strategies has been reported for structurally similar derivatives, yielding moderate to high purity products (72–79% yields) . Key steps include:
- Purification : Flash column chromatography with hexane/EtOAc (10:1) .
- Characterization : Confirmed via H NMR (aromatic protons at δ 6.6–7.0 ppm) and ESI-MS (e.g., [M+H-Boc]+ at m/z 191.1) .
Basic: How is the Boc-protecting group strategically used in synthesizing derivatives of this compound?
Answer:
The tert-butoxycarbonyl (Boc) group serves as a transient protecting agent for the secondary amine in dihydroisoquinoline scaffolds. It enables selective functionalization at the 6-position (e.g., cyanation, alkoxy substitution) while preventing side reactions. Post-synthesis, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield free amines for downstream modifications . Stability under microwave-assisted coupling conditions (e.g., 90°C in 1,4-dioxane) makes it ideal for multistep syntheses .
Advanced: How do steric and electronic effects influence substitution reactions at the 6-position?
Answer:
Substituent effects are critical for reaction efficiency. For example:
- Steric hindrance : Bulkier electrophiles (e.g., isopropoxy vs. ethoxy) reduce yields (65% vs. 79%) due to restricted access to the reactive site .
- Electronic effects : Electron-withdrawing groups (e.g., cyano) enhance electrophilic substitution at the 6-position by polarizing the aromatic ring. This is evidenced by higher reactivity in brominated precursors compared to hydroxylated analogs .
Methodological tip : Optimize reaction temperature (e.g., 0°C for lithiation) and solvent polarity (THF for better electrophile solubility) to mitigate these effects .
Advanced: What analytical methods resolve structural ambiguities in dihydroisoquinoline derivatives?
Answer:
- NMR spectroscopy : H and C NMR distinguish regioisomers. For example, coupling constants (J = 8.4–2.5 Hz) and splitting patterns (doublets vs. triplets) confirm substitution patterns on the aromatic ring .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 263.33) and fragmentation patterns (e.g., loss of Boc group) .
- X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives, though limited by crystal growth challenges in Boc-protected analogs .
Advanced: How can contradictory yield data in similar syntheses be addressed?
Answer:
Discrepancies often arise from:
- Reaction scale : Milligram-scale reactions may show lower yields due to inefficient mixing or heat transfer vs. gram-scale .
- Catalyst loading : Pd(dppf)Cl at 5 mol% vs. 10 mol% impacts coupling efficiency in cyanation steps .
Troubleshooting : - Use inert atmosphere (N) to prevent catalyst oxidation.
- Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis side reactions .
Advanced: What role does this compound play in medicinal chemistry applications?
Answer:
The 6-cyano substitution enhances binding affinity in target proteins. For example:
- Kinase inhibitors : Derivatives like tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are intermediates in Wee1 kinase inhibitors, with IC values <100 nM .
- Opioid peptidomimetics : The dihydroisoquinoline core mimics tyrosine residues in opioid receptors, with trifluoromethyl or benzyl groups modulating selectivity .
Methodology : Post-Boc removal, acylation or alkylation tailors the scaffold for specific targets .
Advanced: How are computational methods used to optimize its reactivity?
Answer:
- DFT calculations : Predict electrophilic aromatic substitution sites (C6 vs. C7) based on Fukui indices .
- Molecular dynamics : Simulate Boc group stability under microwave conditions (100°C, 1 hour) to optimize reaction time .
Validation : Compare computed NMR chemical shifts (<2 ppm deviation) with experimental data .
Advanced: What are key stability considerations during storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
